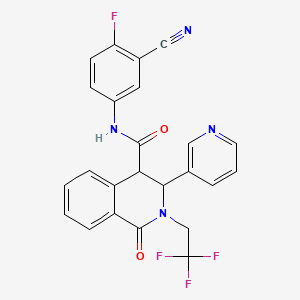

N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide

Description

N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide (CAS RN: 1424799-20-1, MFCD30532619) is a stereochemically defined compound with the (3S,4S) configuration . Its structure features a dihydroisoquinoline core substituted with a pyridin-3-yl group at position 3, a 2,2,2-trifluoroethyl group at position 2, and a 3-cyano-4-fluorophenylcarboxamide moiety at position 2. The compound is also referred to as (+)-SJ733 in developmental studies, though its exact therapeutic target remains unspecified in available literature.

Properties

Molecular Formula |

C24H16F4N4O2 |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33) |

InChI Key |

VKCPFWKTFZAOTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N |

Origin of Product |

United States |

Preparation Methods

The Castagnoli-Cushman Reaction Approach

A fundamental approach to constructing the 3,4-dihydroisoquinoline core utilizes a modified Castagnoli-Cushman reaction. This reaction enables the synthesis of 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which serve as key precursors for further functionalization to SJ733.

The Castagnoli-Cushman reaction involves homophthalic anhydrides and 1,3,5-triazinanes as formaldimine synthetic equivalents. Specifically, the reaction of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane with homophthalic anhydride or 7-fluorohomophthalic anhydride produces carboxylic acids that form the foundation of the dihydroisoquinoline scaffold.

The key advantage of employing 2,4-dimethoxy groups on the nitrogen atom of the triazinane is that it enables the preparation of 2,3-unsubstituted 3,4-dihydroquinolone core building blocks, providing attachment points for the subsequent introduction of the pyridine and trifluoroethyl groups.

Cyclization of Amide Precursors

An alternative approach for generating the dihydroisoquinoline backbone involves cyclization of appropriate amide precursors under acidic conditions. This methodology has been successfully employed for related dihydroisoquinoline structures and offers potential application to SJ733 synthesis.

For instance, the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline involves cyclization of the corresponding amide under acidic catalysis. The transformation achieves nearly quantitative conversion with high purity.

The general procedure for this approach involves:

- Preparation of the appropriate amide intermediate

- Dissolution of the amide in a suitable solvent (such as dichloromethane, 1,2-dichloroethane, nitromethane, or nitrobenzene)

- Addition of an acidic catalyst

- Cyclization under controlled temperature conditions (20°C to solvent boiling point)

- Reaction times typically ranging from 2 to 24 hours

- Isolation by extraction and crystallization

Preparation of 3,4-Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski cyclization provides another viable route to 3,4-dihydroisoquinolines and has been documented for preparing precursors that could be relevant to SJ733 synthesis. This methodology involves cyclization of N-acyl-2-aryl-ethanamines using dehydrating agents like phosphorus oxychloride (POCl₃).

A general procedure for this approach involves:

- Dissolving N-acyl-2-aryl-ethanamine (5.0 mmol) and POCl₃ (10.0 mmol) in toluene (10 mL)

- Heating the reaction mixture at reflux for 5-12 hours under an argon atmosphere

- Monitoring completion by TLC (eluent: EtOAc/hexane = 1:2)

- Concentrating the solution under vacuum to dryness

- Partitioning the residue between ethyl acetate and aqueous potassium carbonate

- Extracting, washing, drying, and purifying by flash chromatography

This approach has yielded dihydroisoquinolines in 60-89% yields and could be adapted for SJ733 synthesis.

Functionalization of the 3,4-Dihydroisoquinoline Core

Introduction of the Pyridin-3-yl Group

The incorporation of the pyridin-3-yl group at the 3-position of the dihydroisoquinoline core likely involves cross-coupling chemistry. For related structures, such as 1-aryl-3,4-dihydroisoquinolines, palladium-catalyzed cross-coupling reactions have been employed successfully.

A general procedure for introducing aryl groups to dihydroisoquinolines involves:

- Preparing a solution of the dihydroisoquinoline precursor in THF under an argon atmosphere

- Addition of the appropriate boronic acid (such as pyridin-3-yl-boronic acid)

- Addition of a copper catalyst (such as CuTC) and palladium catalyst (such as Pd(PPh₃)₄)

- Refluxing until the reaction is complete (monitored by TLC and HPLC-MS)

- Workup and purification via flash chromatography

Incorporation of the 2,2,2-Trifluoroethyl Group

The introduction of the 2,2,2-trifluoroethyl group at the 2-position of the dihydroisoquinoline scaffold represents a critical step in SJ733 synthesis. This likely involves N-alkylation of the dihydroisoquinoline nitrogen with an appropriate trifluoroethyl electrophile.

For similar compounds, N-alkylation procedures typically involve:

- Deprotonation of the dihydroisoquinoline nitrogen

- Addition of an appropriate trifluoroethyl electrophile (such as 2,2,2-trifluoroethyl iodide or triflate)

- Reaction under controlled temperature conditions

- Purification to isolate the N-trifluoroethylated product

Formation of the Carboxamide Linkage

The final key step in SJ733 synthesis involves formation of the carboxamide linkage between the 4-carboxylic acid of the dihydroisoquinoline core and 3-cyano-4-fluoroaniline. This amide coupling likely employs standard peptide coupling methodology.

A general approach for amide formation involves:

- Activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC, EDCI), HATU, or HOBt

- Addition of 3-cyano-4-fluoroaniline

- Reaction in an appropriate solvent system with potential addition of bases like DMAP or TEA

- Purification to isolate the target carboxamide product

Oxidation and Chemical Transformations

Oxidation reactions play a crucial role in the synthesis of dihydroisoquinoline structures. Copper-catalyzed oxidation methods have been documented for the transformation of tetrahydroisoquinolines to dihydroisoquinolines, and subsequently to isoquinolines.

A representative procedure for copper-catalyzed oxidation involves:

| Reagent/Condition | Specification |

|---|---|

| Catalyst | CuBr₂ (20 mol%) |

| Base | DBU (2.0 equiv) |

| Solvent | DMSO |

| Temperature | 25°C |

| Atmosphere | Air (O₂) |

| Reaction Time | 10-12 hours |

Table 2: Conditions for copper-catalyzed oxidation of tetrahydroisoquinolines

This methodology could potentially be adapted for the preparation or modification of intermediates in the SJ733 synthetic pathway, particularly for adjusting oxidation states of the heterocyclic core.

Purification and Characterization Methods

The purification of SJ733 and its synthetic intermediates typically involves standard techniques such as column chromatography, recrystallization, and preparative HPLC. Characterization is conducted through spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy.

For final-stage material, crystallization from appropriate solvent systems is likely employed to ensure high purity. The crystalline material would then be characterized using techniques such as X-ray crystallography to confirm the absolute stereochemistry of the stereocenters.

Alternative Synthetic Approaches

Alternative approaches to SJ733 synthesis might leverage recent advances in catalysis and synthetic methodology. Potential alternative routes could include:

Multicomponent Reaction Approaches

Multicomponent reactions could potentially streamline the synthesis by constructing multiple bonds in a single operation. This approach might reduce the number of isolation and purification steps, improving overall efficiency.

Flow Chemistry Methods

Continuous flow chemistry offers advantages for scaling reactions and handling potentially hazardous reagents. Implementing flow chemistry for key transformations in SJ733 synthesis could enhance safety and scalability.

Enzymatic Catalysis

Biocatalytic methods using enzymes could provide highly stereoselective transformations for introducing the correct stereochemistry at the 3 and 4 positions of the dihydroisoquinoline core.

Chemical Reactions Analysis

Types of Reactions

(+)-SJ733 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of (+)-SJ733.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (+)-SJ733, which can be further studied for their biological activities and potential therapeutic applications.

Scientific Research Applications

N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound with a molecular weight of 468.4 g/mol . It contains a pyridine ring, an isoquinoline moiety, and several fluorinated groups. The cyano and trifluoroethyl substituents enhance its lipophilicity, influencing its interaction with biological targets.

Scientific Research Applications

This compound is primarily investigated for its anti-malarial properties, with preliminary studies indicating significant activity against Plasmodium falciparum, the parasite responsible for malaria. The presence of multiple electronegative fluorine atoms may enhance its binding affinity to biological targets, potentially leading to improved efficacy compared to less substituted analogs.

Variations and Substituents

- 3-(6-acetamidopyridin-3-yl)-N-(3-cyano-4-fluorophenyl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide Contains an acetamido group on the pyridine, potentially enhancing solubility and exhibiting anti-malarial activity.

- 3-(3-cyano-4-fluorophenyl)-3-[6-(difluoromethoxy)pyridin-3-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-4H-isoquinoline-4-carboxamide Includes a difluoromethoxy substituent, offering similar anti-malarial activity and potentially increased metabolic stability.

- 3-[6-(difluoromethyl)pyridin-3-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline Features a difluoromethyl group and is investigated for various activities, but lacks the cyano group, leading to different electronic properties.

Table of Compound Variations

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 3-(6-acetamidopyridin-3-yl)-N-(3-cyano-4-fluorophenyl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | Acetamido group on pyridine | Potential anti-malarial | Acetamido group may enhance solubility |

| 3-(3-cyano-4-fluorophenyl)-3-[6-(difluoromethoxy)pyridin-3-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-4H-isoquinoline-4-carboxamide | Difluoromethoxy substituent | Similar anti-malarial activity | Difluoromethoxy may increase metabolic stability |

| 3-[6-(difluoromethyl)pyridin-3-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline | Difluoromethyl group | Investigated for activities | Lacks cyano group; different electronic properties |

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, with specific reaction conditions and reagents varying based on the desired yield and purity.

Interaction Studies

Mechanism of Action

The mechanism of action of (+)-SJ733 involves its interaction with specific molecular targets in the malaria parasite. The compound disrupts the parasite’s cellular processes, leading to its death. The exact pathways and molecular targets are still under investigation, but initial studies suggest that (+)-SJ733 interferes with the parasite’s ability to metabolize essential nutrients, thereby inhibiting its growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound

Comparative Compounds

Compound 50 : N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide

- Core : Tetrahydropyrimidine.

- Key Substituents :

- 3-Chloro-4-fluorophenyl (position N-linked).

- 2,4-Difluorobenzyl (position 3).

- Phenyl (position 5).

- Synthesis: Prepared via tert-butoxycarbonyl (Boc)-protected amino acid intermediates, similar to methods for quinoline derivatives .

- Chloro and difluorobenzyl groups may increase hydrophobicity compared to the target compound’s cyano and trifluoroethyl groups.

Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

- Core : 1,4-Dihydro-[1,5]-naphthyridine.

- Key Substituents :

- 3,5-Dimethyladamantyl (position N3).

- Pentyl chain (position 1).

- Synthesis: Utilizes alkylation and carboxamide coupling, analogous to methods for quinolone derivatives .

- The pentyl chain may confer greater flexibility but lower metabolic stability compared to the trifluoroethyl group.

Physicochemical and Pharmacokinetic Properties

*LogP values estimated based on substituent contributions.

Biological Activity

N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide, commonly referred to as (+)-SJ733, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This compound belongs to the dihydroisoquinolone (DHIQ) class and has been primarily investigated for its antimalarial properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 468.40 g/mol. Key structural features include:

- Dihydroisoquinoline core : This structure is significant for its interaction with biological targets.

- Cyano and trifluoroethyl substitutions : These groups may enhance the compound's lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C24H16F4N4O2 |

| Molecular Weight | 468.40 g/mol |

| CAS Number | 1424799-20-1 |

| Boiling Point | Not available |

| Storage Conditions | Sealed in dry conditions, -20°C |

Antimalarial Activity

Research has identified (+)-SJ733 as an optimized lead compound with significant antimalarial effects. It acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the pyrimidine biosynthesis pathway in the malaria parasite Plasmodium falciparum.

The inhibition of DHODH disrupts nucleotide synthesis, leading to impaired DNA replication in the parasite. This mechanism underlines the compound's potential as an effective treatment against malaria.

Selectivity and Potency

Studies have shown that (+)-SJ733 exhibits selective inhibition of DHODH with a low nanomolar IC50 value, indicating potent activity against malaria parasites while minimizing effects on human DHODH. This selectivity is crucial for reducing potential side effects associated with treatment.

Case Studies

- In Vivo Studies : In animal models of malaria, administration of (+)-SJ733 resulted in significant reductions in parasitemia levels compared to controls. The studies demonstrated both efficacy and safety, supporting further clinical development.

- SAR Studies : Structure-activity relationship (SAR) analyses have revealed that modifications to the dihydroisoquinoline scaffold can enhance potency and selectivity. For instance, substituents at specific positions on the phenyl ring have been shown to improve binding affinity to DHODH.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimalarial | Potent inhibitor of DHODH |

| Selectivity | High selectivity for P. falciparum DHODH over human DHODH |

| In Vivo Efficacy | Significant reduction in parasitemia in animal models |

Q & A

Q. Table 1: Preclinical PK Parameters

| Species | CL (mL/min/kg) | Vd (L/kg) | Half-life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 15.8 | 2.1 | 2.5 | 88.0 |

| Dog | 2.44 | 9.0 | 16.3 | 55.8 |

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

- Target Engagement Assays : Use pharmacodynamic (PD) biomarkers (e.g., phospho-MET levels in tumors) to confirm on-target activity .

- PK/PD Modeling : Integrate tumor growth inhibition data (e.g., 50% tumor stasis at 5.6 mg/kg/day in xenografts) with free drug exposure to refine dosing .

- Metabolite Screening : Identify active metabolites via LC-MS/MS, as oxidative metabolites may contribute to efficacy .

Advanced: What strategies improve kinase selectivity?

Answer:

- Substitution at Pyridone 4-Position : Introduce hydrophilic groups (e.g., ethoxy) to reduce off-target binding, as shown for analogous MET inhibitors .

- Crystallographic Analysis : Map binding interactions (e.g., hinge region hydrogen bonds) and optimize steric hindrance using structure-based design .

- Selectivity Panels : Screen against 50+ kinases (e.g., AMPK, EGFR) to identify and mitigate off-target effects .

Advanced: How to optimize metabolic stability in lead optimization?

Answer:

- Liver Microsome Assays : Compare intrinsic clearance (e.g., rat: 36.6 mL/min/kg vs. dog: 2.44 mL/min/kg) to prioritize stable analogs .

- CYP Inhibition Studies : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, reducing metabolic liabilities .

- Deuterium Incorporation : Stabilize labile positions (e.g., trifluoroethyl group) via deuteration to prolong half-life .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with ESI+ ionization (MRM transition: m/z 500→300) for plasma/tissue quantification .

- Standard Curve Validation : Ensure linearity (R² >0.99) across 1–1000 ng/mL with ≤15% variability .

Advanced: How to validate target engagement in complex disease models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.